molecular formula C7H4BrClO3 B2757953 3-Bromo-2-chloro-6-hydroxybenzoic acid CAS No. 1936553-19-3

3-Bromo-2-chloro-6-hydroxybenzoic acid

Cat. No.: B2757953
CAS No.: 1936553-19-3
M. Wt: 251.46
InChI Key: HANLZQUICPDPMV-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-hydroxybenzoic acid is an organic compound with the molecular formula C7H4BrClO3. It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-hydroxybenzoic acid typically involves the bromination and chlorination of 6-hydroxybenzoic acid. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-hydroxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid.

Major Products

Scientific Research Applications

3-Bromo-2-chloro-6-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-hydroxybenzoic acid: Lacks the chlorine atom, resulting in different chemical properties and reactivity.

    2-Chloro-6-hydroxybenzoic acid: Lacks the bromine atom, affecting its biological activity and applications.

    3-Bromo-6-chloro-2-hydroxybenzoic acid: Similar structure but with different positional isomerism.

Uniqueness

3-Bromo-2-chloro-6-hydroxybenzoic acid is unique due to the specific arrangement of bromine, chlorine, and hydroxyl groups on the benzene ring.

Properties

IUPAC Name

3-bromo-2-chloro-6-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO3/c8-3-1-2-4(10)5(6(3)9)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANLZQUICPDPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1O)C(=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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